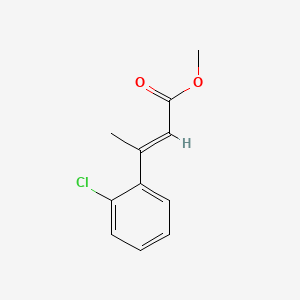
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is a synthetic organic compound with the molecular formula C23H33NO8. It is a derivative of L-glutamic acid, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups, and the carboxyl group is esterified with a benzyl group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate typically involves the protection of the amino group of L-glutamic acid with tert-butoxycarbonyl groups. This is followed by esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound in a more sustainable and scalable manner .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The Boc groups can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.
Major Products
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Free amino acid derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate involves its ability to act as a protected amino acid derivative. The Boc groups protect the amino group from unwanted reactions during synthesis, and can be removed under controlled conditions to reveal the reactive amino group. This allows for selective reactions to occur at other functional groups in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-D-glutamate: The D-isomer of the compound.
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-aspartate: Similar structure but with an aspartic acid backbone.
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-alanine: Similar structure but with an alanine backbone.
Uniqueness
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is unique due to its specific combination of protecting groups and esterification, which provides stability and reactivity in synthetic applications. Its L-glutamic acid backbone also makes it particularly useful in peptide synthesis and related research.
Propiedades
IUPAC Name |
1-O-benzyl 5-O-methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO8/c1-22(2,3)31-20(27)24(21(28)32-23(4,5)6)17(13-14-18(25)29-7)19(26)30-15-16-11-9-8-10-12-16/h8-12,17H,13-15H2,1-7H3/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXXACXWPFWUMW-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)
![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)







![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)

